ZFH-2 protein, also known as Zinc Finger Homeodomain 2, is a transcription factor primarily studied in Drosophila melanogaster (fruit fly). It plays a crucial role in various developmental processes and responses to environmental stressors, such as hypercapnia (elevated carbon dioxide levels). This protein is characterized by its unique structure, which includes multiple zinc finger motifs and homeodomains, enabling it to bind DNA and regulate gene expression effectively.
ZFH-2 can be synthesized using various methods, including cell-free protein synthesis and traditional recombinant DNA techniques. The cell-free systems allow for direct manipulation of the reaction environment, facilitating the expression of complex proteins like ZFH-2 without the constraints of cellular metabolism .
In vitro synthesis often utilizes rabbit reticulocyte lysate or wheat germ extract systems. These systems can be optimized for different parameters, such as ion concentrations and temperature, to enhance protein yield and functionality. The synthesis process typically involves transcribing mRNA from a plasmid containing the zfh-2 gene followed by translation into protein .
The ZFH-2 protein features a complex structure characterized by multiple zinc finger motifs (16) and homeodomains (3). This arrangement suggests a sophisticated mechanism for binding to specific DNA sequences and regulating target genes involved in development and stress response .
Structural studies indicate that the zinc finger domains facilitate interaction with DNA through coordination with metal ions, which stabilize the protein's conformation. The homeodomains contribute further to the specificity of DNA binding, allowing ZFH-2 to exert its regulatory functions effectively .
ZFH-2 participates in several biochemical reactions as part of its role as a transcription factor. It binds to specific promoter regions of target genes, influencing their transcription in response to developmental cues or environmental stresses.
The interaction of ZFH-2 with DNA involves cooperative binding mechanisms where multiple domains engage with the DNA helix. This interaction can be modulated by post-translational modifications, which may alter ZFH-2's affinity for its target genes .
ZFH-2 operates primarily as a transcriptional regulator. Upon binding to DNA, it recruits other co-factors that facilitate the assembly of the transcriptional machinery necessary for gene expression.
Research has shown that ZFH-2 is involved in mediating responses to hypercapnia by regulating immune-related genes in Drosophila. Knockdown studies have demonstrated that reduced ZFH-2 function enhances survival under elevated carbon dioxide conditions by modulating immune responses .
ZFH-2 is a soluble protein with a molecular weight of approximately 145 kDa. Its stability is influenced by environmental factors such as pH and temperature.
The protein exhibits characteristics typical of transcription factors, including specific binding affinities for DNA sequences and interactions with other proteins involved in transcriptional regulation. Its functionality can be affected by modifications such as phosphorylation or acetylation, which can alter its activity or stability .
ZFH-2 has significant scientific applications:
The ZFH-2 protein (Zinc Finger Homeodomain 2) exemplifies a unique class of transcription factors characterized by the integration of two major DNA-binding domains: C2-H2 zinc fingers and homeodomains (HDs). Its architecture comprises 16 C2-H2 zinc fingers interspersed with three canonical homeodomains [1] [2] [9]. This multi-motif configuration enables simultaneous engagement with diverse DNA sequences and protein partners.
C2-H2 zinc fingers are tandem repeats of ~30 amino acids stabilized by zinc ions, typically binding GC-rich DNA sequences. Homeodomains are ~60-amino-acid helix-turn-helix motifs recognizing AT-rich DNA, often via conserved residues (e.g., WFXNXR motif) [2] [6]. In ZFH-2, these domains are arranged non-randomly: zinc fingers flank homeodomains, creating a "zinc finger homeodomain (ZHD)" unit. This ZHD unit is bipartite, requiring both the isolated zinc finger and adjacent homeodomain for functionality. For example, the ZHD of rat Zfhep (ZFH-2 homolog) binds the Oct-1 POU domain only when both subdomains are intact [6].
Table 1: Domain Architecture of ZFH-2 and Orthologs
Protein | Zinc Fingers | Homeodomains | Spacer Length (aa) | Functional Unit |
---|---|---|---|---|
Drosophila ZFH-2 | 16 C2-H2 | 3 | 20–25 | ZHD (Zinc finger + HD) |
Drosophila ZFH-1 | 9 C2-H2 | 1 | 15–20 | ZHD |
Human ZFHX3/ATBF1 | 17 C2-H2 | 4 | 20–30 | ZHD |
The ZHD configuration is evolutionarily conserved from insects to mammals. Vertebrate orthologs (e.g., human ZFHX3/ATBF1 and ZFHX4) retain the juxtaposed zinc finger-HD arrangement despite sequence divergence in the homeodomain (e.g., WFXNXR → WFEKMQ in ZFHX3). This conservation underscores the structural necessity of the bipartite domain for functions like transcriptional regulation and protein-protein interactions [6] [9]. Mutational studies confirm that disrupting either subdomain inactivates ZHD-dependent processes, such as binding to POU transcription factors (Oct-1) or regulating Notch targets in Drosophila leg development [6] [10].
ZFH-2 contains a bipartite nuclear localization signal (NLS) characterized by two clusters of basic residues (lysine/arginine) separated by a 10–12 amino acid linker. The consensus sequence follows the pattern KR-X₁₀–₁₂-KRXR [4] [7]. This NLS is recognized by importin-α/β transporters, facilitating nuclear translocation via the nuclear pore complex. Disruption of either basic cluster results in cytoplasmic retention, confirming its necessity for nuclear targeting [7].
DNA-binding specificity is achieved through combinatorial actions of zinc fingers and HDs:
ZFH-2 activity is modulated by post-translational modifications (PTMs), including phosphorylation, ubiquitination, and SUMOylation. These PTMs regulate its stability, transactivation potential, and subcellular localization:
Table 2: Key Post-Translational Modifications of ZFH-2
PTM Type | Residues/Sites | Functional Effect | Biological Role |
---|---|---|---|
Phosphorylation | Ser/Thr residues | Modulates DNA-binding affinity; regulates activity in hypercapnia | Immune suppression; wing patterning [3] [5] [9] |
Ubiquitination | Lys residues | Targets proteasomal degradation | Cell fate determination; intestinal stem cell regulation [1] [8] |
SUMOylation | Predicted consensus sites | Alters transcriptional repression | (Inferred from human ZFHX3) [5] |
These PTMs create a dynamic regulatory layer ensuring precise spatiotemporal control of ZFH-2 during development, stress responses, and disease.
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